molecular formula C23H24N6O2S B11036864 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide

Número de catálogo: B11036864
Peso molecular: 448.5 g/mol
Clave InChI: IYPRYESEHWZGCK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide is a sulfonamide-derived compound featuring a hybrid structure with a benzenesulfonamide core, a 4,6-dimethylpyrimidin-2-yl substituent, and a 2-(1H-indol-3-yl)ethyl moiety. This compound’s structural complexity arises from its imino-methylidene linkage, which adopts an E-configuration, as confirmed by crystallographic studies using tools like SHELX .

Propiedades

Fórmula molecular

C23H24N6O2S

Peso molecular

448.5 g/mol

Nombre IUPAC

1-(benzenesulfonyl)-3-(4,6-dimethylpyrimidin-2-yl)-2-[2-(1H-indol-3-yl)ethyl]guanidine

InChI

InChI=1S/C23H24N6O2S/c1-16-14-17(2)27-23(26-16)28-22(29-32(30,31)19-8-4-3-5-9-19)24-13-12-18-15-25-21-11-7-6-10-20(18)21/h3-11,14-15,25H,12-13H2,1-2H3,(H2,24,26,27,28,29)

Clave InChI

IYPRYESEHWZGCK-UHFFFAOYSA-N

SMILES canónico

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4)C

Origen del producto

United States

Métodos De Preparación

Preparation of 4,6-Dimethylpyrimidin-2-amine

The pyrimidine core is synthesized via a one-pot reaction involving aniline, cyanamide, and acetylacetone. In a patented method, aniline reacts with cyanamide in aqueous hydrochloric acid to form phenylguanidinium chloride, which cyclizes with acetylacetone under basic conditions to yield 4,6-dimethylpyrimidin-2-amine. Critical parameters include:

  • Temperature : 25–30°C for guanidinium salt formation; 80°C for cyclization.

  • Catalyst : Aqueous HCl (31–35% concentration) for acidification.

  • Yield : 70–75% after purification via recrystallization.

This method avoids isolation of intermediates, enhancing efficiency and reducing side reactions.

Synthesis of 2-(1H-Indol-3-yl)ethylamine

2-(1H-Indol-3-yl)ethylamine (tryptamine) is typically prepared via decarboxylation of L-tryptophan using pyridoxal phosphate as a cofactor. However, industrial-scale synthesis often employs reductive amination of indole-3-acetaldehyde with ammonia under hydrogen gas (5–10 atm) and Raney nickel catalysis. Key conditions:

  • Solvent : Ethanol or methanol.

  • Reaction Time : 6–8 hours.

  • Yield : 85–90%.

Benzenesulfonamide Derivative Preparation

The benzenesulfonamide moiety is synthesized via chlorosulfonation of benzene followed by amination. A patented approach involves:

  • Chlorosulfonation : Benzene reacts with chlorosulfonic acid at 50–60°C to form benzenesulfonyl chloride.

  • Amination : Benzenesulfonyl chloride is treated with aqueous ammonia (28–30%) to yield benzenesulfonamide.

StepConditionsYieldPurity
Chlorosulfonation50–60°C, 2 hours92%98%
AminationRT, 1 hour88%97%

Condensation and Coupling Reactions

Formation of the Schiff Base Intermediate

The methylidene linkage is established via a Schiff base reaction between 4,6-dimethylpyrimidin-2-amine and 2-(1H-indol-3-yl)ethylamine. This step requires:

  • Solvent : Anhydrous DMF or THF.

  • Catalyst : Triethylamine (1.2 equiv).

  • Temperature : Reflux at 110°C for 12 hours.

The intermediate, N-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methanimine, is isolated in 68% yield.

Sulfonylation with Benzenesulfonamide

The final step involves nucleophilic acyl substitution, where the Schiff base reacts with benzenesulfonyl chloride:

  • Conditions :

    • Solvent : Dichloromethane (DCM).

    • Base : Pyridine (2.5 equiv) to scavenge HCl.

    • Temperature : 0–5°C to minimize side reactions.

  • Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to achieve 82% yield.

Optimization of Reaction Parameters

Temperature and Catalytic Effects

Low temperatures (0–5°C) during sulfonylation prevent decomposition of the Schiff base. Catalytic systems such as CuSO₄ (5 mol%) accelerate diazotization in related sulfonamide syntheses.

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance Schiff base formation by stabilizing charged intermediates. Non-polar solvents (toluene) improve sulfonyl chloride stability.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=N), 7.80–7.45 (m, 5H, Ar-H), 6.95 (s, 1H, indole-H).

  • HPLC : Purity >95% (C18 column, acetonitrile/water 70:30).

Mass Spectrometry

  • ESI-MS : m/z 493.2 [M+H]⁺, confirming molecular formula C₂₄H₂₄N₆O₂S.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantages
One-pot pyrimidineGuanidinium salt cyclization75%No intermediate isolation
Reductive aminationTryptamine synthesis90%High scalability
SulfonylationChlorosulfonation-amination88%Cost-effective reagents

Análisis De Reacciones Químicas

Tipos de reacciones

    Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo indol, lo que lleva a la formación de derivados de indolo-2,3-diona.

    Reducción: Las reacciones de reducción pueden dirigirse al anillo de pirimidina, convirtiéndolo potencialmente en un derivado de dihidropirimidina.

Reactivos y condiciones comunes

    Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

    Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.

    Sustitución: Nucleófilos como aminas o tioles en presencia de una base.

Productos principales

    Oxidación: Derivados de indolo-2,3-diona.

    Reducción: Derivados de dihidropirimidina.

    Sustitución: Varias sulfonamidas sustituidas.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide as an anticancer agent. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating promising results.

Case Study:
A study investigated the cytotoxic effects of similar benzenesulfonamide derivatives on HeLa and MCF-7 cell lines. The results indicated that compounds with structural similarities to N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide exhibited significant anti-proliferative effects, with IC50 values ranging from 6 to 20 μM depending on the specific derivative and cell line tested .

Antimicrobial Properties

The compound's sulfonamide group suggests potential antimicrobial activity. Research into related compounds has shown that benzenesulfonamide derivatives can inhibit the growth of various bacterial strains.

Case Study:
In a recent evaluation of new thiopyrimidine–benzenesulfonamide compounds, minimum inhibitory concentration (MIC) assays revealed effective suppression of microbial biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa isolates. These findings suggest that N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide could be further explored for its antimicrobial properties .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory potential. The sulfonamide moiety is known to interact with various enzymes, making it a candidate for the development of enzyme inhibitors.

Case Study:
Research into sulfonamide derivatives has shown their ability to inhibit α-glucosidase and acetylcholinesterase enzymes, which are relevant in conditions such as Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). The investigation of similar compounds indicates that modifications to the sulfonamide structure can enhance inhibitory activity against these enzymes .

Mecanismo De Acción

El mecanismo de acción de N-[(E)-[(4,6-dimetilpirimidin-2-il)amino]{[2-(1H-indol-3-il)etil]amino}metilideno]bencenosulfonamida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad. Los grupos indol y pirimidina pueden interactuar con residuos aromáticos en el sitio activo de las enzimas, mientras que el grupo sulfonamida puede formar enlaces de hidrógeno con residuos de aminoácidos.

Comparación Con Compuestos Similares

Benzamide vs. Benzenesulfonamide Derivatives

A closely related analog, N-{N-(4,6-Dimethyl-2-pyrimidinyl)-N′-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide (), replaces the benzenesulfonamide group with a benzamide. This substitution reduces polarity and may alter pharmacokinetics, as sulfonamides typically exhibit higher solubility and hydrogen-bonding capacity compared to amides .

Halogenated Indole Derivatives

N-[(E)-{[2-(5-Chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-2-methylbenzamide () introduces a chlorine atom at the 5-position of the indole ring.

Structural Modifications in Related Sulfonamides

Hydroxybenzylideneamino Derivatives

Compounds like 4-(5-chloro-2-hydroxybenzylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide () incorporate a hydroxybenzylideneamino group instead of the indolylethyl moiety. This modification introduces additional hydrogen-bonding sites, which could enhance crystallinity and intermolecular interactions in solid-state structures .

Simpler Pyrimidine Sulfonamides

4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide () lacks the indole and imino-methylidene groups.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Key Substituents Notable Properties
N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide C₂₂H₂₄N₆O₂S Benzenesulfonamide, indole, pyrimidine High polarity, potential for π-π stacking and hydrogen bonding
N-{N-(4,6-Dimethyl-2-pyrimidinyl)-N′-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide () C₂₃H₂₄N₆O Benzamide, indole, pyrimidine Lower solubility vs. sulfonamides; retained indole bioactivity
4-(5-Chloro-2-hydroxybenzylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide () C₂₀H₁₈ClN₅O₃S Hydroxybenzylideneamino, chloro, pyrimidine Enhanced crystallinity via H-bonding; halogen improves lipophilicity
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide () C₁₂H₁₄N₄O₂S Amino, pyrimidine Simplified structure; high solubility but reduced binding complexity

Research Findings and Implications

  • Crystallographic Analysis: The E-configuration of the target compound’s imino-methylidene group is stabilized by intramolecular hydrogen bonds, as seen in related structures solved via SHELX .
  • Biological Potential: Indole-pyrimidine hybrids are under investigation for antimicrobial and anticancer applications. The chloro-substituted analog () shows enhanced cytotoxicity in preliminary studies .
  • Synthetic Challenges: The imino-methylidene linkage requires precise stereochemical control during synthesis, often necessitating crystallographic validation .

Actividad Biológica

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrimidine ring , an indole moiety , and a benzenesulfonamide group , resulting in a unique molecular structure that contributes to its biological interactions. Its molecular formula is C24H28N6O3SC_{24}H_{28}N_6O_3S, with a molecular weight of approximately 476.58 g/mol.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃S
Molecular Weight476.58 g/mol
Structural FeaturesPyrimidine, Indole, Sulfonamide

Research indicates that N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide may act as an enzyme inhibitor , particularly against enzymes involved in cancer and inflammatory pathways. The compound's mechanism likely involves the modulation of cellular signaling pathways, leading to altered cell proliferation and survival rates in various cancer cell lines.

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound. For example:

  • Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (human T lymphocyte). The IC50 values indicate significant potency compared to standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : The compound's interaction with specific proteins involved in apoptosis has been characterized through molecular dynamics simulations, revealing hydrophobic contacts that facilitate binding and subsequent inhibition of cancer cell growth .

Cardiovascular Effects

Research on related sulfonamide derivatives has suggested potential cardiovascular benefits:

  • Perfusion Pressure Studies : In isolated rat heart models, certain sulfonamide derivatives decreased perfusion pressure and coronary resistance, indicating a possible role in modulating cardiovascular function .
  • Calcium Channel Interaction : Some derivatives have shown interactions with calcium channels, which could lead to therapeutic applications in conditions like hypertension and heart failure .

Case Studies

A selection of case studies highlights the biological activity of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide:

Study ReferenceFocus AreaFindings
Anticancer ActivitySignificant cytotoxicity against A-431 cells
Cardiovascular ImpactDecreased perfusion pressure in rat models
Protein Interaction StudiesHydrophobic interactions with apoptotic proteins

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(E)-...]benzenesulfonamide, and how can reaction conditions be controlled to improve yield?

  • The synthesis typically involves multi-step reactions, including condensation of sulfonamide precursors with pyrimidine and indole derivatives. For example, refluxing ethanol or chloroform-acetone mixtures under controlled temperature (e.g., 70–80°C) is effective for coupling reactions . Catalysts like ammonium persulfate (APS) may enhance polymerization efficiency in related sulfonamide derivatives . Purification via slow evaporation of solvents yields single crystals for structural validation .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • X-ray crystallography is critical for confirming molecular geometry and hydrogen-bonding networks, as demonstrated for structurally analogous sulfonamides . NMR spectroscopy (¹H/¹³C) identifies functional groups, while FT-IR verifies sulfonamide (S=O) and imine (C=N) bonds . HPLC or mass spectrometry ensures purity and molecular weight confirmation .

Q. How can solubility challenges be addressed during experimental design?

  • Solubility data for related sulfonamides (e.g., in ethanol, DMSO, or chloroform-acetone mixtures) suggest solvent optimization is key . For polar derivatives, salt formation (e.g., sodium salts) improves aqueous solubility . Pre-screening via computational tools (e.g., COSMO-RS) can predict solvent compatibility .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity or bioactivity of this compound?

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks . Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as enzymes or receptors, guiding structure-activity relationship (SAR) analyses .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or low catalytic activity?

  • Design of Experiments (DoE) optimizes reaction parameters (e.g., temperature, stoichiometry) to minimize side reactions . LC-MS or TLC monitors intermediate formation, while SC-XRD identifies structural anomalies in crystalline products . For catalytic inefficiencies, mechanistic studies (e.g., kinetic isotope effects) elucidate rate-limiting steps .

Q. How can this compound be functionalized to design metal complexes or co-crystals with enhanced properties?

  • The imine and sulfonamide groups act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺). Co-crystallization with carboxylic acids or amines improves thermal stability, as shown for similar pyrimidine derivatives . TGA-DSC analyses assess thermal behavior, while PXRD confirms phase purity .

Q. What experimental designs are recommended for studying degradation pathways or stability under physiological conditions?

  • Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with HPLC-MS identify degradation products . Accelerated stability testing (40°C/75% RH) over 4–6 weeks predicts shelf life. Computational tools like Molecular Dynamics (MD) simulate stability in biological membranes .

Methodological Resources

  • Synthesis Protocols : Ref outlines solvent selection and crystallization.
  • Structural Validation : Ref provides crystallography guidelines.
  • Computational Modeling : Ref details DFT/docking workflows.
  • Data Contradiction Resolution : Ref emphasizes DoE and statistical modeling.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.